

Structure Elucidation of 5-Ethoxy-6-nitro-1H-indazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Ethoxy-6-nitro-1H-indazole

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The Indazole Scaffold in Drug Discovery

The indazole ring system—a bicyclic heterocycle composed of a fused benzene and pyrazole ring—has emerged as a "privileged scaffold" in medicinal chemistry [1](#). Because the N-H of the pyrazole ring and the adjacent nitrogen atom are perfectly positioned to act as hinge-binders, indazoles are ubiquitous in the development of potent kinase inhibitors [2](#).

Within this chemical space, **5-Ethoxy-6-nitro-1H-indazole** (CAS: 1226902-28-8) serves as a highly functionalized, commercially critical building block [3](#). The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on the benzenoid ring creates a unique electronic push-pull system. The core challenge in characterizing these molecules lies in resolving their annular tautomerism and definitively proving the regiochemistry of their substitutions.

Structural Logic: Tautomerism and Electronic Causality

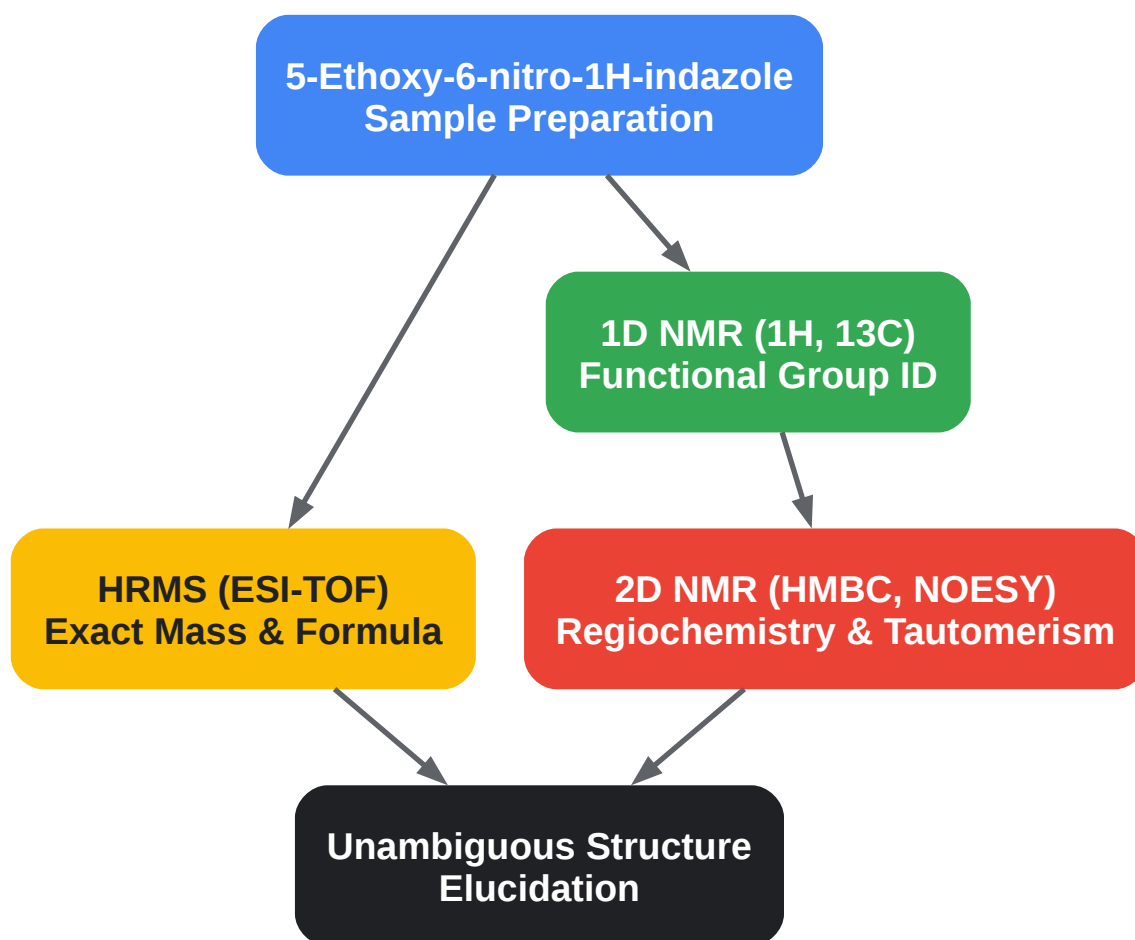
A defining characteristic of the indazole core is its annular tautomerism, rapidly interconverting between the 1H- and 2H-forms. Theoretical and experimental NMR studies consistently

demonstrate that the 1H-tautomer is thermodynamically favored (by ~20 kJ/mol) because it preserves the full aromaticity of the fused benzene ring, whereas the 2H-form adopts a less stable, quinoid-like structure [4](#), [5](#).

The substitution pattern in **5-ethoxy-6-nitro-1H-indazole** heavily dictates its spectroscopic signature. The nitro group at C-6 exerts a strong inductive and resonance-based electron-withdrawing effect, significantly deshielding the adjacent protons [6](#), [7](#). Conversely, the ethoxy group at C-5 donates electron density via resonance, shielding its adjacent protons.

Analytical Strategy & Workflow

To unambiguously characterize this compound and differentiate it from its regioisomer (6-ethoxy-5-nitro-1H-indazole), a multi-modal analytical workflow is required, leveraging exact mass determination and multi-dimensional NMR [\[\[8\]\]\(\)](#).



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Multi-modal analytical workflow for indazole structure elucidation.

Nuclear Magnetic Resonance (NMR) Causality

NMR spectroscopy is the definitive tool for resolving the regiochemistry of substituted indazoles 8.

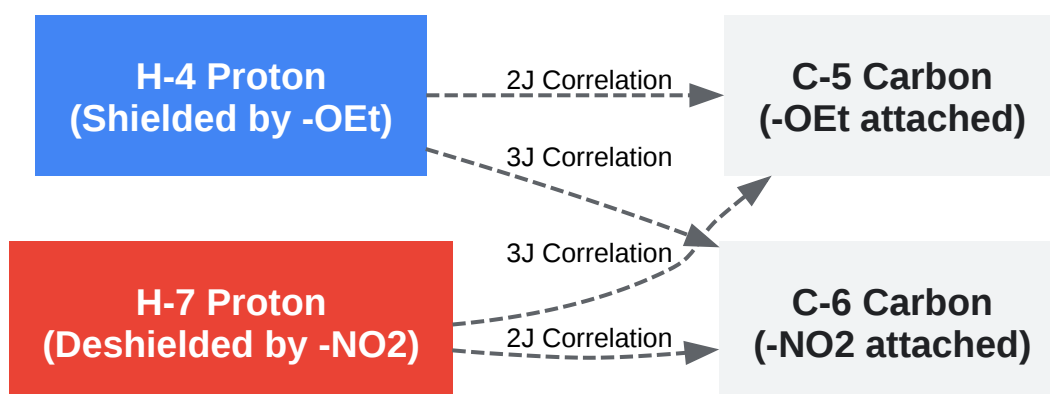
^1H NMR Chemical Shift Causality

Because positions 5 and 6 are substituted, the benzenoid protons H-4 and H-7 are isolated (para to each other) and will appear as distinct singlets. Their chemical shifts are governed by their electronic environments:

- H-7 (Deshielded): Positioned ortho to the nitro group. The electron-withdrawing nature of $-\text{NO}_2$ removes electron density from H-7, exposing it to the applied magnetic field and shifting its resonance significantly downfield (typically >8.2 ppm) 6.
- H-4 (Shielded): Positioned ortho to the ethoxy group. The oxygen lone pairs donate electron density into the ring via resonance, shielding H-4 and keeping its resonance relatively upfield ($\sim 7.2 - 7.5$ ppm).

2D NMR (HMBC) Regiochemical Mapping

To definitively prove that the ethoxy group is at C-5 and the nitro group is at C-6, Heteronuclear Multiple Bond Correlation (HMBC) is essential [8]. HMBC detects long-range (^2J and ^3J) carbon-proton couplings, allowing us to map the connectivity across the quaternary carbons.



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Key HMBC (2J and 3J) correlations establishing the regiochemistry of substitutions.

Quantitative Data Tables

The following tables summarize the expected quantitative NMR data based on the structural logic and electronic causality of the **5-ethoxy-6-nitro-1H-indazole** system.

Table 1: Expected ^1H NMR Data (DMSO- d_6 , 400 MHz)

Nucleus	Expected Shift (ppm)	Multiplicity	Integration	Assignment	Causality / Notes
^1H	~13.20	s (br)	1H	N1-H	Highly exchangeable; broad due to 1H/2H tautomeric equilibrium.
^1H	~8.35	s	1H	H-7	Strongly deshielded by the adjacent ortho-NO ₂ group.
^1H	~8.15	s	1H	H-3	Typical pyrazole proton resonance.
^1H	~7.30	s	1H	H-4	Shielded by the adjacent ortho-ethoxy group.
^1H	~4.25	q, J=7.0 Hz	2H	-OCH ₂ -	Deshielded by the electronegative oxygen atom.
^1H	~1.40	t, J=7.0 Hz	3H	-CH ₃	Standard aliphatic methyl splitting pattern.

Table 2: Expected ^{13}C NMR Data (DMSO-d₆, 100 MHz)

Nucleus	Expected Shift (ppm)	Type	Assignment	Causality / Notes
¹³ C	~148.0	Cq	C-5	Oxygen-bearing aromatic carbon (highly deshielded).
¹³ C	~140.0	Cq	C-6	Nitrogen-bearing aromatic carbon (deshielded by NO ₂).
¹³ C	~135.0	Cq	C-7a	Bridgehead carbon adjacent to pyrazole nitrogen.
¹³ C	~134.5	CH	C-3	Pyrazole methine carbon.
¹³ C	~120.0	Cq	C-3a	Bridgehead carbon.
¹³ C	~108.0	CH	C-7	Aromatic methine, shifted downfield relative to C-4.
¹³ C	~102.0	CH	C-4	Aromatic methine, shielded by ortho-alkoxy group.
¹³ C	~65.5	CH ₂	-OCH ₂ -	Aliphatic methylene attached to oxygen.

¹³C

~14.5

CH₃-CH₃Aliphatic methyl
carbon.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following self-validating protocols must be adhered to during the structural elucidation process:

Protocol 1: Quantitative NMR Sample Preparation & Acquisition

- **Solvent Selection:** Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆. DMSO is strictly preferred over CDCl₃ because its high polarity disrupts intermolecular hydrogen bonding, stabilizing the tautomeric equilibrium and yielding sharper N-H signals [4](#), [5](#).
- **Internal Standard:** Add 0.05% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (0.00 ppm).
- **Relaxation Delay (D1):** Set the D1 parameter to ≥ 5 seconds. This ensures complete longitudinal relaxation (T₁) of all protons, which is a mandatory self-validating step for the accurate, quantitative integration of the tautomeric N-H proton against the stable aromatic protons [4](#).
- **2D NMR Validation:** Acquire HMBC spectra optimized for long-range couplings ($nJ_{CH} = 8$ Hz). Verify the structure by confirming the absence of a 3J correlation between H-7 and the ethoxy methylene carbons, which would only exist in the 6-ethoxy-5-nitro regioisomer.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

- **Ionization:** Utilize Electrospray Ionization in positive mode (ESI+).
- **Expected Mass:** Calculate the exact mass for C₉H₉N₃O₃. The expected [M+H]⁺ peak is m/z 208.0717.
- **Fragmentation Analysis (MS/MS):** Isolate the parent ion and apply Collision-Induced Dissociation (CID). Validate the structure by observing the characteristic neutral loss of

ethylene (-28 Da) from the ethoxy group, yielding an m/z 180.0404 fragment, followed by the loss of NO₂ (-46 Da) from the indazole core.

References

- [3](#)
- [2](#)
- [\[\[1\] Literature review on the discovery of indazole-containing compounds - Benchchem\]\(\)](#)
- [6](#)
- [7](#)
- [4](#)
- [5](#)
- [8](#)

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